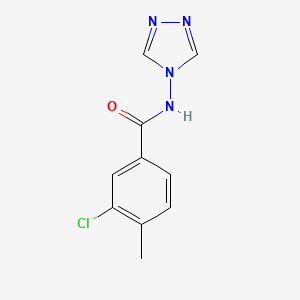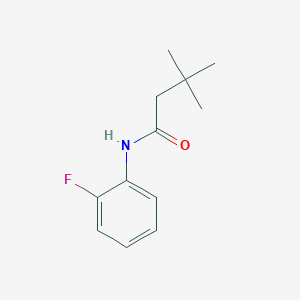
N-(1-propyl-4-piperidinyl)-1-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-propyl-4-piperidinyl)-1-piperidinamine, commonly known as NPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience.
Applications De Recherche Scientifique
NPP has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling and protein folding. NPP has also been shown to have an affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain.
Mécanisme D'action
The mechanism of action of NPP involves its interaction with the sigma-1 receptor and the dopamine transporter. NPP binds to the sigma-1 receptor and modulates its activity, which in turn affects the activity of other proteins in the cell. NPP also binds to the dopamine transporter and inhibits its activity, which leads to an increase in the levels of dopamine in the brain.
Biochemical and Physiological Effects
NPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an increase in motivation and reward-seeking behavior. NPP has also been shown to have anxiolytic and antidepressant effects, which may be due to its modulation of the sigma-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NPP in lab experiments is its high affinity for the sigma-1 receptor and the dopamine transporter, which makes it a useful tool for studying the function of these proteins. However, one limitation of using NPP is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are a number of future directions for research on NPP. One area of interest is the potential therapeutic applications of NPP in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another area of interest is the development of new synthetic methods for the production of NPP, which could lead to higher yields and lower costs. Additionally, further research is needed to fully understand the mechanism of action of NPP and its effects on the brain and behavior.
Méthodes De Synthèse
The synthesis of NPP involves the reaction of 4-piperidone with 1-bromopropane in the presence of sodium hydride. This reaction yields N-(1-propyl-4-piperidinyl)-4-piperidinamine, which is then reduced to NPP using hydrogen gas and a palladium catalyst. The yield of this reaction is typically around 50%.
Propriétés
IUPAC Name |
N-piperidin-1-yl-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-2-8-15-11-6-13(7-12-15)14-16-9-4-3-5-10-16/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYMBTJXQFMFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5790501.png)
![ethyl 2-cyano-3-(9-methoxy-3-oxo-3H-pyrrolo[1,2-a]indol-2-yl)acrylate](/img/structure/B5790516.png)




![2-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]hydrazinecarboximidamide nitrate](/img/structure/B5790533.png)


![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)



![2-[(4-chlorophenyl)thio]-N-isobutylacetamide](/img/structure/B5790594.png)